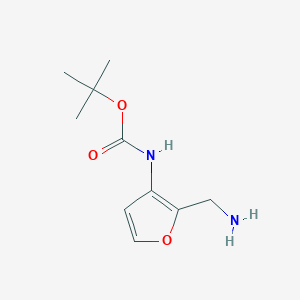![molecular formula C8H6O2S2 B11777372 Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
Thieno[3,4-b]thiophen-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[3,4-b]thiophen-2-yl acetate is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-b]thiophen-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process.
化学反应分析
Types of Reactions
Thieno[3,4-b]thiophen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Thieno[3,4-b]thiophen-2-yl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
作用机制
The mechanism of action of thieno[3,4-b]thiophen-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its derivatives may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Thieno[3,2-b]thiophene: Known for its optoelectronic applications.
Thieno[2,3-b]thiophene: Demonstrates biological activities.
Thieno[3,4-c]thiophene:
Uniqueness
Thieno[3,4-b]thiophen-2-yl acetate stands out due to its specific structural arrangement, which imparts unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
属性
分子式 |
C8H6O2S2 |
|---|---|
分子量 |
198.3 g/mol |
IUPAC 名称 |
thieno[2,3-c]thiophen-2-yl acetate |
InChI |
InChI=1S/C8H6O2S2/c1-5(9)10-8-2-6-3-11-4-7(6)12-8/h2-4H,1H3 |
InChI 键 |
MSNSBRVDFLGBBB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=CSC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


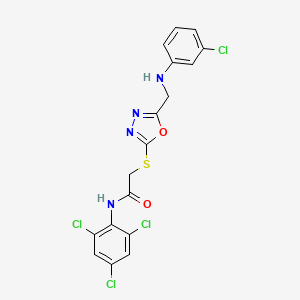
![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
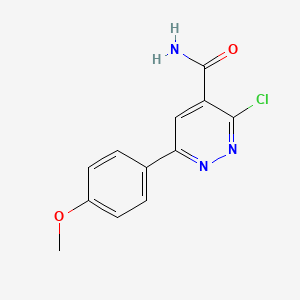
![4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11777339.png)
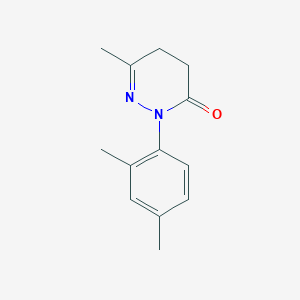
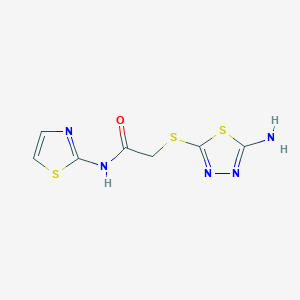
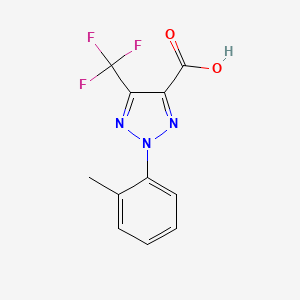
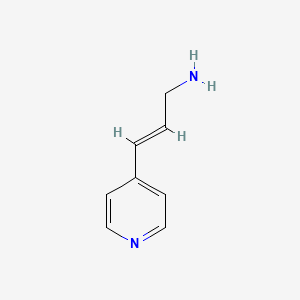
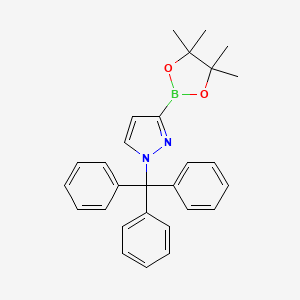
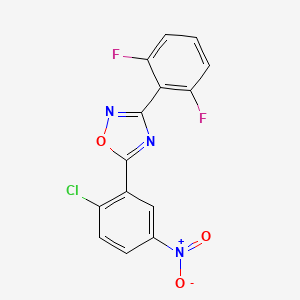
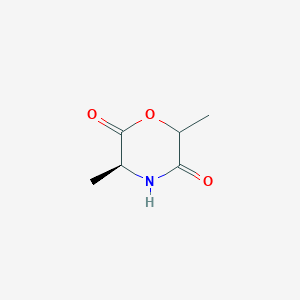
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
